molecular formula C19H16N4O2S B14108755 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Cat. No.: B14108755
M. Wt: 364.4 g/mol
InChI Key: ZOJKETHCWFXLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the oxadiazole ring: This can be synthesized by the cyclization of a suitable acylhydrazine with a nitrile oxide.

    Substitution reactions: Introduction of the methoxy and methylthio groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions might target the oxadiazole ring or the pyrazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, compounds containing oxadiazole and pyrazole rings are often studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific biological activities of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole would need to be determined through experimental studies.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole lies in the specific substitution pattern on the aromatic rings and the presence of both methoxy and methylthio groups. These structural features might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H16N4O2S/c1-24-14-5-3-4-13(10-14)17-16(11-20-22-17)19-21-18(23-25-19)12-6-8-15(26-2)9-7-12/h3-11H,1-2H3,(H,20,22)

InChI Key

ZOJKETHCWFXLAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.